Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring, which is further connected to a methyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the process involves transmetalation, which occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolization reaction, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indazole intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the indazole derivative with methyl acetate under acidic or basic conditions to yield the target compound
Chemical Reactions Analysis
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent
Comparison with Similar Compounds
Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate can be compared with other indazole derivatives such as:
Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a different position of the fluorine atom on the phenyl ring.
Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate: Similar structure but with a methyl group instead of fluorine.
These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities due to the variations in their substituents .
Properties
IUPAC Name |
methyl 2-[3-(3-fluorophenyl)indazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQFKOFRGDQQAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.